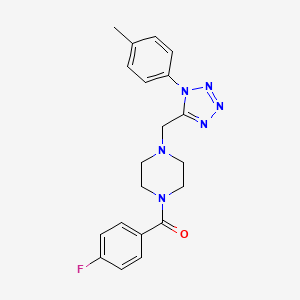

(4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21FN6O and its molecular weight is 380.427. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , often referred to as a tetrazole derivative, has garnered attention for its potential biological activities, particularly in the realm of anticancer and enzyme inhibition. This article synthesizes current knowledge on its biological activity, supported by relevant research findings.

Chemical Structure and Properties

The compound features a 4-fluorophenyl group and a piperazine moiety linked to a tetrazole structure, which is known for its diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research has shown that tetrazole derivatives can act as microtubule destabilizers , which is crucial in cancer therapy. A study highlighted the synthesis of a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols, demonstrating significant anticancer activity against several cell lines, including SGC-7901, A549, and HeLa. Notably, one of the synthesized compounds exhibited potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

The mechanism involves binding to tubulin, thereby disrupting microtubule dynamics. This action is similar to that of established chemotherapeutic agents like Colchicine and Vincristine , which also target microtubules. The compound's ability to inhibit tubulin assembly was shown to be concentration-dependent, indicating its potential as an effective anticancer agent .

Enzyme Inhibition

In addition to its anticancer properties, the compound has been explored for its role as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin production; thus, inhibitors can be beneficial for treating hyperpigmentation disorders. One study reported that a related compound with a similar piperazine structure demonstrated competitive inhibition of tyrosinase with an IC50 value significantly lower than that of the standard inhibitor kojic acid .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the piperazine and tetrazole moieties significantly affect the biological activity. For instance:

| Compound Modification | Activity Change |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against tyrosinase |

| Variation in aromatic substitutions | Altered selectivity towards microtubule interactions |

These findings suggest that careful design of structural analogs could enhance therapeutic efficacy while reducing side effects.

Case Studies and Experimental Findings

Several case studies have documented the biological activities of tetrazole derivatives:

- Antitumor Activity : In vitro studies demonstrated that certain tetrazole compounds led to significant apoptosis in cancer cell lines, highlighting their potential as novel anticancer agents.

- Tyrosinase Inhibition : Compounds with similar structures showed promising results in reducing melanin synthesis in B16F10 melanoma cells without cytotoxic effects .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including those similar to the compound , as microtubule destabilizers. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their anticancer activity. One notable compound demonstrated significant potency against various cancer cell lines such as SGC-7901, A549, and HeLa. The mechanism of action involved inhibition of tubulin polymerization, leading to disrupted microtubule formation and cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6–31 | SGC-7901 | 0.5 | Inhibits tubulin polymerization |

| Compound 6–31 | A549 | 0.7 | Disrupts microtubule assembly |

| Compound 6–31 | HeLa | 0.6 | Arrests cell cycle in G2/M phase |

Enzyme Inhibition

The compound also shows promise as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. A study focused on designing a series of piperazine analogs targeting the tyrosinase binding site, revealing that certain derivatives exhibited competitive inhibition with significant efficacy. The most potent inhibitors were shown to reduce tyrosinase activity in a dose-dependent manner, indicating their potential use in treating hyperpigmentation disorders .

Table 2: Tyrosinase Inhibition by Piperazine Derivatives

| Compound | IC50 (µM) | Effect on Tyrosinase Activity |

|---|---|---|

| Compound 26 | 0.8 | Significant reduction |

| Compound 27 | 1.2 | Moderate reduction |

| Compound 28 | 2.5 | Minimal effect |

Structural Insights and Mechanistic Studies

Understanding the structural characteristics of related compounds can provide insights into their biological activities. For example, crystal structure analyses have revealed that tetrazole derivatives can effectively interact with target proteins through hydrogen bonding and π-stacking interactions, enhancing their potency as inhibitors .

Case Studies

Case Study 1: Microtubule Destabilization

In a study evaluating a series of tetrazole-based compounds, one derivative was found to significantly disrupt microtubule organization in cancer cells, leading to apoptosis. The study utilized immunofluorescence staining to visualize microtubule arrangements post-treatment, confirming that treated cells exhibited abnormal microtubule structures compared to controls .

Case Study 2: Tyrosinase Inhibition

Another investigation into the inhibitory effects on tyrosinase demonstrated that compound 26 not only inhibited enzyme activity but also altered cellular melanin levels in treated B16F10 cells. The results showed a clear correlation between compound concentration and melanin production, suggesting its potential application in skin whitening formulations .

Análisis De Reacciones Químicas

Reactivity of the Tetrazole Ring

The tetrazole group (1H-tetrazol-5-yl) is a key reactive site, enabling alkylation, substitution, and coordination chemistry.

Example : Treatment with methyl iodide under basic conditions yields N-methyltetrazole derivatives, as observed in structurally similar compounds.

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in nucleophilic substitutions and salt formation.

Example : Piperazine derivatives in related compounds undergo regioselective alkylation at the secondary amine, as seen in the synthesis of antifungal agents .

Methanone Bridge Reactivity

The ketone group participates in condensation and reduction reactions.

Example : Reduction of the methanone group in analogous structures produces alcohols with improved metabolic stability.

Fluorophenyl Group Transformations

The 4-fluorophenyl substituent undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Example : Nitration of the fluorophenyl ring in related compounds occurs preferentially at the meta position due to fluorine’s ortho/para-directing effects .

Stability and Degradation

Propiedades

IUPAC Name |

(4-fluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-15-2-8-18(9-3-15)27-19(22-23-24-27)14-25-10-12-26(13-11-25)20(28)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKPZQNJRUMNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.